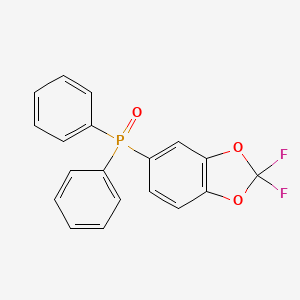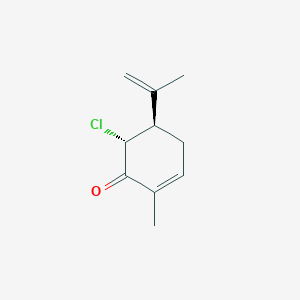![molecular formula C12H13NO3S B14236597 {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid CAS No. 391265-75-1](/img/structure/B14236597.png)
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. The sulfanyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include sulfur-containing compounds and catalysts such as copper or iron salts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-throughput methods using continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum are frequently used to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can also participate in redox reactions, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzofuran: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
391265-75-1 |
|---|---|
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
2-[(5-propan-2-yl-1,3-benzoxazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-7(2)8-3-4-10-9(5-8)13-12(16-10)17-6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
Clave InChI |
MUKYTJDEIWOEEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)


![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)




